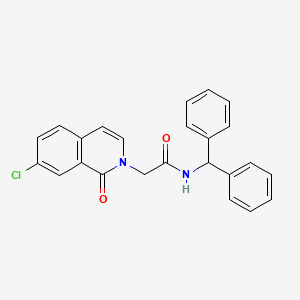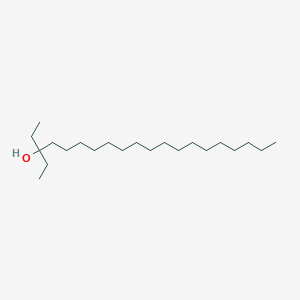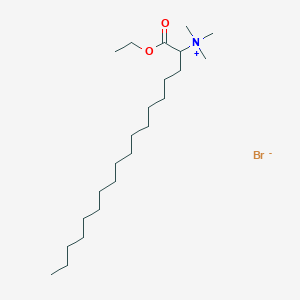
(2,3,5,6-Tetrachlorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrachlorophenyl)trimethylsilane is a chemical compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.078 g/mol . It is characterized by the presence of a tetrachlorophenyl group attached to a trimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)trimethylsilane typically involves the reaction of 2,3,5,6-tetrachlorophenol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The tetrachlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethylsilane moiety can be hydrolyzed to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the tetrachlorophenyl group.
Acids and Bases: Hydrolysis of the trimethylsilane moiety can be catalyzed by acids or bases.
Major Products
Silanols: Hydrolysis of the trimethylsilane moiety results in the formation of silanols.
Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3,5,6-Tetrachlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)trimethylsilane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The tetrachlorophenyl group can participate in nucleophilic substitution reactions, while the trimethylsilane moiety can be hydrolyzed to form silanols. These reactions are facilitated by the electronic properties of the tetrachlorophenyl group and the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3,4,5-Tetrachlorophenyl)trimethylsilane: Similar structure but different substitution pattern on the phenyl ring.
(2,3,5,6-Tetrafluorophenyl)trimethylsilane: Fluorine atoms replace chlorine atoms, affecting reactivity and properties.
Uniqueness
(2,3,5,6-Tetrachlorophenyl)trimethylsilane is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of four chlorine atoms on the phenyl ring imparts distinct electronic properties, making it suitable for specific chemical reactions and applications.
Propriétés
Numéro CAS |
18713-20-7 |
|---|---|
Formule moléculaire |
C9H10Cl4Si |
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
trimethyl-(2,3,5,6-tetrachlorophenyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3 |
Clé InChI |
ZPPLYILCUJFKSG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
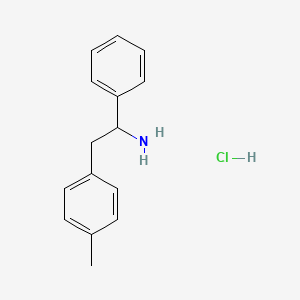
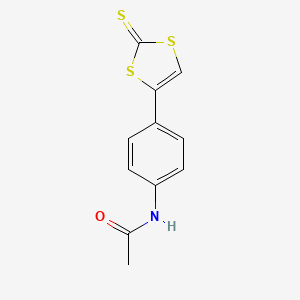
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
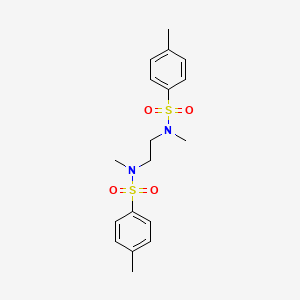
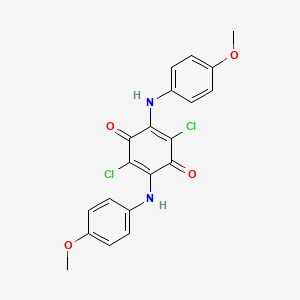
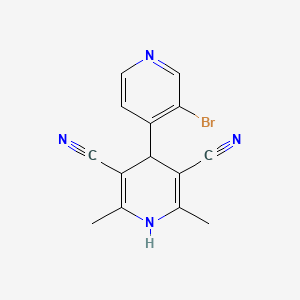
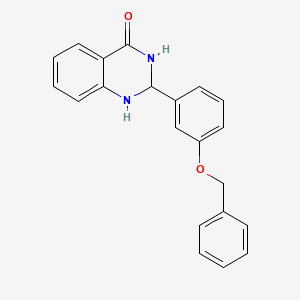

![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
